1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and but-3-yne-1-ol.
Reaction Conditions: The piperidine is reacted with but-3-yne-1-ol under basic conditions to form 1-(but-3-yn-1-yl)piperidine.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide in the presence of a suitable catalyst to form 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(but-3-yn-1-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Isonipecotic acid:
Piperidine-4-carboxylic acid: This compound is another derivative of piperidine with a carboxylic acid group at the 4-position but without the but-3-yn-1-yl substituent.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2445786-33-2 |
---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
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